2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
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Overview
Description
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 5,6,7,8-tetramethoxychroman-4-one as starting materials. The reaction is often catalyzed by acidic or basic catalysts and conducted in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Catechin: Found in tea, known for its antioxidant and cardioprotective properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is unique due to its tetramethoxy substitution pattern, which enhances its lipophilicity and potentially its bioavailability compared to other flavonoids.
Properties
CAS No. |
80140-31-4 |
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Molecular Formula |
C19H18O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-15-14-12(22)8-13(9-5-6-10(20)11(21)7-9)27-16(14)18(25-3)19(26-4)17(15)24-2/h5-8,20-21H,1-4H3 |
InChI Key |
ZDLYNMZEAFURQY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC |
Synonyms |
3',4'-didemethylnobiletin |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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